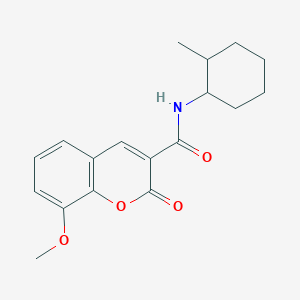![molecular formula C18H21NO5 B5180373 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene, also known as ICI 182,780, is a synthetic compound used in scientific research. It is a selective estrogen receptor modulator (SERM) that has been shown to have potential applications in breast cancer treatment and prevention.
Aplicaciones Científicas De Investigación
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is primarily used in breast cancer research, where it has been shown to be effective in blocking the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in breast cancer prevention, as it has been shown to reduce the incidence of mammary tumors in animal models. In addition, 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 has been investigated for its potential use in other types of cancer, such as ovarian and prostate cancer.
Mecanismo De Acción
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 works by binding to the estrogen receptor and blocking the effects of estrogen on the body. This is important in breast cancer treatment, as many breast cancers are fueled by estrogen. By blocking the effects of estrogen, 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 can slow or stop the growth of breast cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 has been shown to have a number of biochemical and physiological effects in addition to its anti-estrogenic properties. For example, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer. It has also been shown to affect glucose metabolism, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is that it is a highly selective estrogen receptor modulator, meaning that it only affects the estrogen receptor and does not have significant effects on other hormone receptors. This makes it a useful tool for studying the effects of estrogen in the body. However, one limitation of 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is that it can be difficult to work with in the lab, as it is a highly potent compound that requires careful handling and storage.
Direcciones Futuras
There are a number of potential future directions for research on 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780. One area of interest is in the development of new breast cancer treatments that incorporate 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780. Another area of interest is in the development of new SERMs that are even more selective and potent than 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780. Additionally, there is ongoing research into the potential use of 2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 in other types of cancer, as well as in the treatment of other diseases such as diabetes.
Métodos De Síntesis
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene 182,780 is synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylphenol with 4-bromobutyl nitrate, followed by the reaction of the resulting compound with 2-nitrophenol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-14-9-10-17(18(13-14)22-2)24-12-6-5-11-23-16-8-4-3-7-15(16)19(20)21/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJPHOOXYUXFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)


![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)
